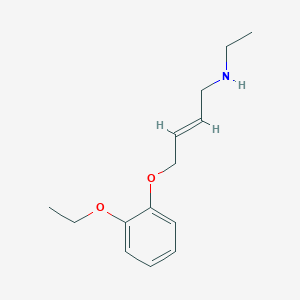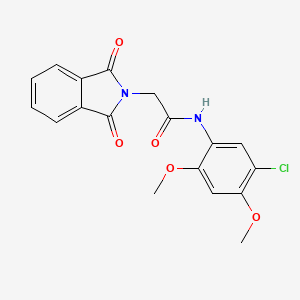
N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNPA, and it has been studied extensively to determine its properties and potential uses.
Wirkmechanismus
The mechanism of action of CNPA is not fully understood. However, it is believed that CNPA exerts its anticancer effects by inhibiting the growth and proliferation of cancer cells. CNPA has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow down or stop the progression of cancer.
Biochemical and Physiological Effects:
CNPA has been found to exhibit various biochemical and physiological effects. In addition to its potential anticancer properties, CNPA has been found to exhibit anti-inflammatory effects. CNPA has also been studied for its potential use as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
CNPA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, CNPA also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, CNPA can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CNPA. One potential direction is to further study its potential anticancer properties and develop it as a drug candidate for the treatment of various types of cancer. Another potential direction is to study its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to determine the optimal conditions for working with CNPA in laboratory experiments.
Synthesemethoden
The synthesis of CNPA involves the reaction of 4-chloro-2-methylbenzaldehyde, 3-nitrobenzaldehyde, and phenylacetic acid in the presence of a catalyst. The reaction results in the formation of CNPA, which can be isolated and purified for further use.
Wissenschaftliche Forschungsanwendungen
CNPA has been studied for its potential applications in various scientific fields. One of the most significant applications of CNPA is in the development of new drugs. CNPA has been found to exhibit potential anticancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
(E)-N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-15-12-18(23)10-11-21(15)24-22(26)20(17-7-3-2-4-8-17)14-16-6-5-9-19(13-16)25(27)28/h2-14H,1H3,(H,24,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQIIZZFRGEQV-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)

![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)



![N-cycloheptyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)
![2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4974917.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4974925.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)